molecular formula C18H17F3N4O2S B1662354 N-(3-hydroxypropyl)-5-methyl-1-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyrazole-4-carboxamide

N-(3-hydroxypropyl)-5-methyl-1-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyrazole-4-carboxamide

Cat. No. B1662354
M. Wt: 410.4 g/mol
InChI Key: HOFGTYCLOKDAES-UHFFFAOYSA-N
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Description

RWJ 50271 is a selective and orally active inhibitor of the interaction between lymphocyte function-associated antigen-1 (LFA-1) and intercellular adhesion molecule-1 (ICAM-1). This compound has shown significant potential in inhibiting cell adhesion mediated by LFA-1/ICAM-1, making it a valuable tool in scientific research, particularly in the fields of immunology and inflammation .

Scientific Research Applications

RWJ 50271 has a wide range of applications in scientific research:

    Immunology: It is used to study the role of LFA-1/ICAM-1 interactions in immune cell adhesion and migration.

    Inflammation: The compound is valuable in research focused on inflammatory diseases, as it can inhibit the adhesion of immune cells to endothelial cells.

    Cancer Research: RWJ 50271 is investigated for its potential to inhibit tumor metastasis by blocking cell adhesion mechanisms.

    Drug Development: It serves as a lead compound for developing new therapeutics targeting immune cell adhesion.

Mechanism of Action

RWJ 50271 exerts its effects by selectively inhibiting the interaction between LFA-1 and ICAM-1. This interaction is crucial for the adhesion and migration of immune cells. By blocking this interaction, RWJ 50271 prevents immune cells from adhering to endothelial cells, thereby reducing inflammation and immune cell infiltration. The molecular targets involved include the LFA-1 integrin on immune cells and the ICAM-1 molecule on endothelial cells .

Future Directions

The future directions for these compounds could involve further exploration of their antifungal activities and potential applications in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the pyridine moiety in these compounds suggest that many novel applications may be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RWJ 50271 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:

    Formation of the Core Structure: The core structure of RWJ 50271 is synthesized through a series of condensation and cyclization reactions. This involves the use of various reagents and catalysts to form the heterocyclic backbone.

    Functional Group Modifications: Subsequent steps involve the introduction of functional groups that are essential for the biological activity of the compound. This includes the addition of fluorine atoms and other substituents through halogenation and other substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity and yield.

Industrial Production Methods

Industrial production of RWJ 50271 follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, automated systems for reagent addition, and advanced purification techniques to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

RWJ 50271 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can be used to modify the functional groups on RWJ 50271, potentially altering its activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often involve reagents like fluorine gas or N-fluorobenzenesulfonimide.

Major Products

The major products formed from these reactions include various derivatives of RWJ 50271, which can be used to study the structure-activity relationship and optimize the compound’s efficacy.

Comparison with Similar Compounds

RWJ 50271 is unique in its high selectivity and oral activity compared to other LFA-1/ICAM-1 inhibitors. Similar compounds include:

    BIRT 377: Another LFA-1/ICAM-1 inhibitor, but with different pharmacokinetic properties.

    LFA703: A compound with similar inhibitory effects but less oral bioavailability.

    XVA143: Known for its potent inhibition but limited by its poor solubility.

RWJ 50271 stands out due to its balance of potency, selectivity, and oral bioavailability, making it a preferred choice for research applications .

properties

IUPAC Name

N-(3-hydroxypropyl)-5-methyl-1-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O2S/c1-11-14(16(27)22-6-3-7-26)9-23-25(11)17-24-15(10-28-17)12-4-2-5-13(8-12)18(19,20)21/h2,4-5,8-10,26H,3,6-7H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFGTYCLOKDAES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=NC(=CS2)C3=CC(=CC=C3)C(F)(F)F)C(=O)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-hydroxypropyl)-5-methyl-1-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyrazole-4-carboxamide
Reactant of Route 2
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N-(3-hydroxypropyl)-5-methyl-1-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyrazole-4-carboxamide
Reactant of Route 3
N-(3-hydroxypropyl)-5-methyl-1-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyrazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-hydroxypropyl)-5-methyl-1-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyrazole-4-carboxamide
Reactant of Route 5
N-(3-hydroxypropyl)-5-methyl-1-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyrazole-4-carboxamide
Reactant of Route 6
N-(3-hydroxypropyl)-5-methyl-1-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyrazole-4-carboxamide

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